ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a thiophene ring, a tetrahydropyran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via intramolecular hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Formation of the Piperidine Ring: Piperidine derivatives are often synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the thiophene, tetrahydropyran, and piperidine rings through esterification and amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal catalysts, and ensuring the reactions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, lanthanide triflates.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Articaine: A local anesthetic with a thiophene ring.
Uniqueness
Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of thiophene, tetrahydropyran, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Biological Activity
Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group, which contribute to its unique pharmacological properties. Its molecular formula is C16H19N1O3S, and it has a molecular weight of approximately 305.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H19N1O3S |
Molecular Weight | 305.39 g/mol |
CAS Number | Not available |
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the piperidine and tetrahydropyran rings suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to anxiety, depression, or other neurological conditions.
Target Interactions
- Neurotransmitter Receptors : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, possibly influencing drug metabolism and efficacy.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study: Relaxant Activity
A study focused on derivatives of tetrahydropyran showed significant relaxant effects on isolated rat tracheal rings pre-contracted with carbachol. The most potent compounds demonstrated an EC50 value lower than that of theophylline, a known bronchodilator . This suggests that this compound may possess similar relaxant properties, potentially useful in treating respiratory conditions.
Compound | EC50 (μM) |
---|---|
Ethyl derivative A | 96.3 ± 7.5 |
Ethyl derivative B | 25.9 ± 4.5 |
Theophylline | 158 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the piperidine and thiophene components can significantly affect potency and selectivity against various biological targets .
Key Findings from SAR Studies
- Piperidine Modifications : Alterations in the piperidine ring can enhance binding affinity to specific receptors.
- Thiophene Substituents : Variations in thiophene substitutions can modulate anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
ethyl 1-(4-thiophen-2-yloxane-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-2-23-16(20)14-5-9-19(10-6-14)17(21)18(7-11-22-12-8-18)15-4-3-13-24-15/h3-4,13-14H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQNTZIFQQBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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